Cas no 893934-06-0 (1-(4-benzylpiperidin-1-yl)-2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}ethan-1-one)

1-(4-benzylpiperidin-1-yl)-2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-benzylpiperidin-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone
- 1-(4-benzylpiperidin-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one
- AKOS024615487
- 1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
- F1874-0473
- 893934-06-0
- 1-(4-benzylpiperidin-1-yl)-2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}ethan-1-one
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- Inchi: 1S/C25H24FN5OS/c26-20-6-8-21(9-7-20)31-24-22(15-29-31)25(28-17-27-24)33-16-23(32)30-12-10-19(11-13-30)14-18-4-2-1-3-5-18/h1-9,15,17,19H,10-14,16H2
- InChI Key: CYPRESQDFOHMNK-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCC(CC2=CC=CC=C2)CC1)CSC1=NC=NC2N(C3=CC=C(F)C=C3)N=CC=21
Computed Properties
- Exact Mass: 461.16855974g/mol
- Monoisotopic Mass: 461.16855974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 89.2Ų
1-(4-benzylpiperidin-1-yl)-2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1874-0473-30mg |
1-(4-benzylpiperidin-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one |
893934-06-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1874-0473-5μmol |
1-(4-benzylpiperidin-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one |
893934-06-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1874-0473-4mg |
1-(4-benzylpiperidin-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one |
893934-06-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1874-0473-20μmol |
1-(4-benzylpiperidin-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one |
893934-06-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1874-0473-2mg |
1-(4-benzylpiperidin-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one |
893934-06-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1874-0473-10μmol |
1-(4-benzylpiperidin-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one |
893934-06-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1874-0473-2μmol |
1-(4-benzylpiperidin-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one |
893934-06-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1874-0473-3mg |
1-(4-benzylpiperidin-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one |
893934-06-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1874-0473-40mg |
1-(4-benzylpiperidin-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one |
893934-06-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1874-0473-75mg |
1-(4-benzylpiperidin-1-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one |
893934-06-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
1-(4-benzylpiperidin-1-yl)-2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}ethan-1-one Related Literature
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on 1-(4-benzylpiperidin-1-yl)-2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}ethan-1-one
Comprehensive Overview of 1-(4-benzylpiperidin-1-yl)-2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}ethan-1-one (CAS No. 893934-06-0)
The compound 1-(4-benzylpiperidin-1-yl)-2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}ethan-1-one (CAS No. 893934-06-0) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a benzylpiperidine moiety with a fluorophenyl-substituted pyrazolopyrimidine core, linked via a sulfanyl-ethanone bridge. This architecture has garnered significant attention in pharmaceutical and biochemical research due to its potential interactions with biological targets, particularly in the realm of kinase inhibition and signal transduction modulation.
Recent trends in scientific literature highlight growing interest in pyrazolopyrimidine derivatives, as they are frequently explored for their therapeutic potential. The inclusion of a 4-fluorophenyl group in this compound enhances its binding affinity and selectivity, making it a subject of study in drug discovery programs. Researchers are particularly intrigued by its potential applications in addressing conditions related to cellular proliferation and inflammation, aligning with current biomedical research priorities.
The sulfanyl-ethanone linker in CAS 893934-06-0 provides structural flexibility, which is crucial for optimizing molecular interactions. This feature is often sought after in medicinal chemistry, where slight modifications can significantly alter a compound's pharmacological profile. The compound's benzylpiperidine component further contributes to its lipophilicity, potentially improving membrane permeability—a critical factor in drug development.
From a synthetic chemistry perspective, the preparation of 1-(4-benzylpiperidin-1-yl)-2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}ethan-1-one involves multi-step organic transformations. Key reactions typically include nucleophilic substitutions and heterocyclic condensations, which are fundamental in constructing its complex framework. These synthetic routes are of particular interest to chemists working on structure-activity relationship (SAR) studies, as they allow for systematic modifications to enhance biological activity.
In the context of drug discovery, this compound represents an important scaffold for developing novel therapeutic agents. Its pyrazolopyrimidine core is structurally analogous to purine bases, enabling potential interactions with various enzymes and receptors. This characteristic has led to investigations into its possible utility in managing metabolic disorders and other health conditions where purine analogs show efficacy.
The physicochemical properties of CAS 893934-06-0 are noteworthy for researchers focusing on bioavailability optimization. Its molecular weight and logP value suggest it may fall within the acceptable range for oral administration, though further ADME studies would be necessary to confirm this. These considerations are particularly relevant given the current emphasis on drug-like properties in early-stage pharmaceutical development.
Analytical characterization of this compound typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are essential for confirming structural integrity and assessing synthetic yield—key quality control measures in both academic and industrial settings. The growing demand for high-purity research chemicals has increased the importance of robust analytical protocols for compounds like this.
In the broader context of chemical biology, derivatives of 1-(4-benzylpiperidin-1-yl)-2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}ethan-1-one serve as valuable tools for probing biological systems. Their ability to potentially modulate specific pathways makes them interesting candidates for mechanistic studies and target validation experiments. This aligns well with current research trends focusing on precision medicine approaches.
The safety profile and toxicological aspects of this compound remain areas for further investigation, as is typical with novel chemical entities. Standard in vitro assays would be necessary to evaluate its potential effects on various cell lines and enzymatic systems. Such data are crucial for determining its suitability for more advanced preclinical development stages.
From a commercial perspective, CAS 893934-06-0 represents a niche but important segment of the fine chemicals market. Its specialized nature makes it valuable for research institutions and pharmaceutical companies engaged in innovative drug development. The compound's unique structure positions it well for patent considerations, an important factor in the competitive landscape of pharmaceutical intellectual property.
Looking forward, derivatives of this chemical scaffold may contribute to addressing current challenges in personalized therapy. The incorporation of the fluorophenyl group offers opportunities for radio-labeling studies, which could be valuable in molecular imaging applications. Such potential applications keep this compound and its analogs at the forefront of translational research discussions.
In summary, 1-(4-benzylpiperidin-1-yl)-2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}ethan-1-one (CAS No. 893934-06-0) embodies the complexity and potential of modern medicinal chemistry. Its structural features and possible biological activities make it a compelling subject for ongoing research across multiple disciplines, from synthetic chemistry to pharmacology. As scientific understanding of its properties deepens, this compound may well emerge as a key player in the development of next-generation therapeutic agents.
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